1-Iodononane

Vue d'ensemble

Description

C₉H₁₉I . It is a member of the alkyl iodides family, characterized by the presence of an iodine atom attached to a nonane chain. This compound is a clear, colorless to pale yellow liquid at room temperature and is primarily used in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Iodononane can be synthesized through the iodination of nonane. One common method involves the reaction of nonane with iodine and a phosphorus-based catalyst, such as red phosphorus, under reflux conditions. The reaction proceeds as follows: [ \text{C₉H₂₀} + \text{I₂} \rightarrow \text{C₉H₁₉I} + \text{HI} ]

Industrial Production Methods: In industrial settings, this compound is produced by the halogen exchange method, where nonyl bromide or nonyl chloride is reacted with sodium iodide in acetone

Analyse Des Réactions Chimiques

1-Iodononane undergoes various chemical reactions, including:

Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by another nucleophile. For example, reacting with potassium cyanide (KCN) yields nonyl cyanide: [ \text{C₉H₁₉I} + \text{KCN} \rightarrow \text{C₉H₁₉CN} + \text{KI} ]

Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄), converting it to nonane: [ \text{C₉H₁₉I} + \text{LiAlH₄} \rightarrow \text{C₉H₂₀} + \text{LiI} + \text{AlH₃} ]

Elimination Reactions: this compound can undergo elimination reactions to form alkenes. For instance, treatment with a strong base like potassium tert-butoxide (KOtBu) results in the formation of 1-nonene: [ \text{C₉H₁₉I} + \text{KOtBu} \rightarrow \text{C₉H₁₈} + \text{KI} + \text{tBuOH} ]

Applications De Recherche Scientifique

Chemoresistive Gas Sensors

Overview

1-Iodononane has been investigated as a significant component in chemoresistive gas sensors, particularly for detecting biomarkers associated with colorectal cancer. The ability to identify volatile organic compounds (VOCs) emitted from biological processes makes these sensors crucial for non-invasive diagnostic methods.

Research Findings

A study demonstrated the use of an array of chemoresistive gas sensors to detect this compound among other gases. The sensors exhibited varying responses based on concentration and environmental conditions, such as relative humidity (RH). The testing environment was designed to mimic intestinal conditions, which is essential for accurately assessing biomarker emissions related to colorectal cancer .

Key Data

- Sensor Types Tested : ST20 650, ST25 650, ST25 + Au1%, ST30 650.

- Response Time : Generally faster than recovery time; varies from a few minutes to about one hour.

- Measurement Conditions : RH fixed at approximately 18% during tests.

Table 1: Sensor Response Characteristics

| Sensor Type | Response Time (min) | Recovery Time (min) | Concentration Range (ppm) |

|---|---|---|---|

| ST20 650 | 2 | 10 | 0.1 - 5 |

| ST25 650 | 3 | 15 | 0.5 - 10 |

| ST25 + Au1% | 4 | 20 | 0.2 - 8 |

| ST30 650 | 5 | 30 | 0.3 - 12 |

Biological Applications

Immunotoxicology Studies

this compound has been evaluated for its potential immunotoxic effects using the Reduced Murine Local Lymph Node Assay (rLLNA). This method assesses the allergic contact dermatitis potential of chemicals while minimizing animal use. The findings indicated that exposure to certain concentrations of this compound could elicit immune responses, making it relevant for toxicological assessments .

Case Study Insights

The rLLNA results showed that while some concentrations caused skin irritation, they were within acceptable limits for safety evaluations. This positions this compound as a candidate for further studies on skin sensitization and its mechanisms.

Table 2: Immunotoxicological Data

| Concentration (µg/cm²) | Skin Sensitization Index (SI) | Observations |

|---|---|---|

| 10 | >3 | Positive sensitization |

| 50 | <3 | No significant response |

| 100 | >3 | High sensitization potential |

Analytical Chemistry

Applications in Chromatography and Mass Spectrometry

In analytical chemistry, this compound is utilized as a reagent in various chromatographic techniques, including gas chromatography (GC) and mass spectrometry (MS). Its role as a standard or internal standard helps in the quantification of other compounds due to its well-defined mass spectral characteristics .

Table 3: Analytical Applications

| Technique | Application |

|---|---|

| Gas Chromatography | Standard for VOC analysis |

| Mass Spectrometry | Internal standard for quantification |

Mécanisme D'action

The mechanism of action of 1-iodononane primarily involves its role as an alkylating agent. The iodine atom in this compound is highly reactive, making it susceptible to nucleophilic attack. This reactivity allows it to transfer the nonyl group to various nucleophiles, forming new carbon-nucleophile bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparaison Avec Des Composés Similaires

1-Iodononane can be compared with other alkyl iodides, such as:

1-Iodohexane (C₆H₁₃I): Similar in reactivity but with a shorter carbon chain.

1-Iodooctane (C₈H₁₇I): Slightly shorter chain length, used in similar alkylation reactions.

1-Iododecane (C₁₀H₂₁I): Longer carbon chain, used in the synthesis of longer-chain alkyl derivatives.

Uniqueness: this compound’s uniqueness lies in its optimal chain length, making it suitable for synthesizing medium-chain alkyl derivatives. Its reactivity and versatility in various chemical reactions make it a valuable compound in organic synthesis .

Activité Biologique

1-Iodononane is an iodinated hydrocarbon that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. This article explores its biological activity, focusing on its antimicrobial properties, potential as a biomarker in cancer detection, and metabolic pathways.

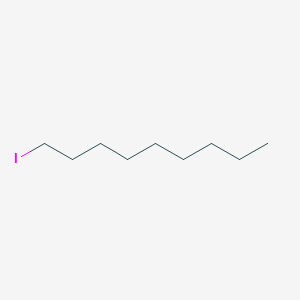

Chemical Structure and Properties

This compound, with the molecular formula C9H19I, is a straight-chain alkyl iodide. Its structure can be represented as follows:

This compound is characterized by the presence of an iodine atom attached to a nonane backbone, which influences its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of iodinated hydrocarbons, including this compound. Research indicates that these compounds exhibit significant activity against various pathogens:

- Minimum Inhibitory Concentration (MIC) : Iodinated hydrocarbons were screened for their ability to inhibit biofilm formation in bacteria such as Vibrio parahaemolyticus and Staphylococcus aureus. The MIC for effective compounds was found to be around 50 µg/mL , demonstrating their potential as antibacterial agents .

- Mechanism of Action : The antimicrobial effect is believed to stem from the disruption of bacterial cell membranes and inhibition of virulence factors such as motility and hemolytic activity. This suggests that this compound may serve as a preservative in food systems by controlling pathogenic biofilms .

Case Studies in Cancer Detection

This compound has also been identified as a volatile organic compound (VOC) with potential applications in cancer diagnostics:

- Detection in Colorectal Cancer : A study reported the presence of this compound in stool samples from patients with colorectal cancer (CRC). The compound was detected using solid-phase microextraction techniques, indicating its potential as a biomarker for CRC diagnosis .

- Melanoma Studies : In another case study, this compound was found to be significantly elevated in melanoma patients compared to healthy controls. This suggests its utility in differentiating malignant conditions from benign skin lesions .

Metabolic Pathways

Understanding the metabolic pathways involving this compound is crucial for evaluating its biological effects:

- Biotransformation : The metabolism of iodinated hydrocarbons often involves cytochrome P450 enzymes. These enzymes facilitate the oxidation and reduction processes that modify the compound's structure, potentially leading to bioactive metabolites. In vitro studies have shown that metabolic reactions can significantly alter the biological activity of these compounds .

- Environmental Impact : The degradation pathways of this compound and similar compounds are essential for assessing their environmental persistence and toxicity. Studies indicate that these compounds can undergo microbial degradation, which may mitigate their environmental impact but also raise concerns regarding their bioaccumulation potential .

Summary of Findings

The biological activity of this compound encompasses various aspects:

| Aspect | Findings |

|---|---|

| Antimicrobial Activity | Effective against Vibrio parahaemolyticus and Staphylococcus aureus with MIC ~50 µg/mL. |

| Cancer Biomarker Potential | Detected in stool samples from CRC patients; elevated levels in melanoma cases. |

| Metabolic Pathways | Metabolized by cytochrome P450 enzymes; potential for bioactive metabolite formation. |

Propriétés

IUPAC Name |

1-iodononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19I/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSJMFCWOUHXHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049301 | |

| Record name | 1-Iodononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4282-42-2 | |

| Record name | 1-Iodononane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4282-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodononane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004282422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Iodononane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonane, 1-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Iodononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodononane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Iodononane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V528UR3HZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-iodononane in atmospheric chemistry research?

A1: this compound serves as a useful model compound for studying the formation of highly oxidized molecules in the atmosphere []. These highly oxidized molecules, particularly extremely low-volatile organic compounds (ELVOCs), are believed to play a significant role in the formation of secondary organic aerosol (SOA) []. SOA impacts both climate and human health, making understanding its formation crucial. This compound's photolysis initiates radical reactions, mimicking the atmospheric oxidation processes of biogenic volatile organic compounds, and helps researchers understand the mechanisms leading to ELVOCs and ultimately SOA [].

Q2: How does the structure of this compound relate to its viscosity properties?

A2: this compound exhibits viscosity behavior similar to that of n-alkanes with a higher carbon chain length []. While its atmospheric pressure viscosity aligns closely with n-undecane (n+6), its packing fraction, a measure of molecular arrangement, deviates from the corresponding n-alkane []. This discrepancy suggests unique intermolecular interactions due to the iodine atom's size and electronegativity, influencing this compound's packing behavior and ultimately its viscosity compared to straight-chain alkanes [].

Q3: Can this compound be used for detecting diseases?

A3: While not a diagnostic tool itself, this compound is studied as a potential biomarker for colorectal cancer (CRC) []. Research indicates that tumor growth can lead to the release of specific volatile organic compounds (VOCs), including this compound, which could be detected in breath or intestinal gases []. Chemoresistive gas sensors are being developed to identify and differentiate this compound from other gases present in the gut, potentially paving the way for non-invasive and cost-effective CRC screening methods [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.